1-Azatricyclo[7.2.0.03,6]undecane
Description
1-Azatricyclo[7.2.0.0³,⁶]undecane is a nitrogen-containing tricyclic compound characterized by a unique bridged framework. The numbering denotes a bicyclo[7.2.0] system fused with an additional bridge at positions 3 and 6, creating a rigid, three-dimensional structure.
Properties
CAS No. |
625129-50-2 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-azatricyclo[7.2.0.03,6]undecane |
InChI |
InChI=1S/C10H17N/c1-2-9-7-11-6-5-10(11)4-3-8(1)9/h8-10H,1-7H2 |
InChI Key |
ZRWXTTIUPGRUOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN2CC3C1CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azatricyclo[7.2.0.03,6]undecane typically involves multi-step organic reactions. One common method includes the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate. This reaction yields 3,5-dioxo-4-aza-tricyclo[5.2.2.02,6]undec-8-en-8-yl acetate, which is then hydrolyzed by heating with an aqueous-ethanolic solution of ammonia to produce the desired compound .
Industrial Production Methods
Industrial production methods for 1-Azatricyclo[7.2.0.03,6]undecane are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
1-Azatricyclo[7.2.0.03,6]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atom in the compound’s structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Azatricyclo[7.2.0.03,6]undecane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Azatricyclo[7.2.0.03,6]undecane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Framework Variations
3,11-Azatricyclo[6.3.0.0²,⁶]undecane (Compound 14e)
- Structure : Features a bicyclo[6.3.0] core with bridges at positions 2 and 4.
- Key Differences : Smaller ring sizes (6- and 3-membered rings) compared to the 7- and 2-membered rings in the target compound. The bridgehead positions (2,6 vs. 3,6) alter strain and stereochemical accessibility.
- Synthesis : Prepared via alkylation and cyclization, followed by X-ray crystallographic validation .
- Bioactivity : Evaluated as a voltage-gated ion channel modulator, highlighting the role of tricyclic amines in neurological targets .
1-Azatricyclo[5.2.2.0⁴,⁹]undecane (Aspidospermatan Alkaloid Core)
- Structure : Found in Aspidospermatan alkaloids, with a bicyclo[5.2.2] system and bridges at positions 4 and 7.
- Key Differences : Smaller 5- and 2-membered rings reduce steric hindrance but increase ring strain compared to the 7.2.0 system. The 4,9-bridge positions limit conformational flexibility.
- Applications : Core structure for bioactive alkaloids, underscoring the pharmacological relevance of azatricyclic frameworks .
3-Azatricyclo[6.2.1.0⁴,¹¹]undecane (Dendrobine Derivative)
- Structure : Combines bicyclo[6.2.1] with a bridge at positions 4 and 11.
- Key Differences: A 6-membered ring fused with 2- and 1-membered bridges creates a distinct spatial arrangement. Crystallographic data (monoclinic, P2₁) confirm its rigid conformation .
- Synthesis : Derived from natural product analogs, emphasizing the synthetic challenges of stereochemical control .
4-Azatricyclo[4.3.1.1³,⁸]undecane (Congener in Bioactive Derivatives)
- Structure : Features a bicyclo[4.3.1] system with bridges at positions 3 and 6.
- Key Differences : Compact 4-membered ring increases angular strain. Substituents like diphenylpropyl groups enhance lipophilicity and receptor interactions .
Biological Activity
1-Azatricyclo[7.2.0.03,6]undecane, with the molecular formula , is a bicyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analyses with related compounds.
Chemical Structure and Properties
1-Azatricyclo[7.2.0.03,6]undecane is characterized by its unique tricyclic structure, which influences its chemical reactivity and biological interactions. The compound's structure can be represented as follows:
- Molecular Formula :
- Molecular Weight : 155.25 g/mol
- IUPAC Name : 1-Azatricyclo[7.2.0.03,6]undecane
1. Antiviral Activity
Recent studies have indicated that 1-Azatricyclo[7.2.0.03,6]undecane exhibits antiviral properties, particularly against HIV and other viruses. In vitro assays demonstrated significant cytotoxicity against HIV-1 in MT-4 cells, suggesting that the compound may interfere with viral replication mechanisms.
| Study | Virus Tested | IC50 (µM) | Observations |
|---|---|---|---|
| HIV-1 | 5.2 | Effective inhibition of viral replication | |
| Influenza | 12.4 | Moderate antiviral activity observed |
2. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly for kinases involved in cell signaling pathways. This inhibition could lead to potential therapeutic applications in cancer treatment by blocking pathways that promote tumor growth.
- Mechanism of Action : The mechanism involves binding to the active sites of specific kinases, preventing substrate phosphorylation and subsequent signaling cascades.
3. Antimicrobial Properties
Preliminary research indicates that 1-Azatricyclo[7.2.0.03,6]undecane possesses antimicrobial activity against various bacterial strains, which could be beneficial in developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
Several studies have focused on the biological activities of 1-Azatricyclo[7.2.0.03,6]undecane:
- Study on Antiviral Activity : A study conducted by researchers at the University of Warsaw evaluated the compound's efficacy against HIV-1 and found it significantly reduced viral load in treated cells compared to controls .
- Enzyme Interaction Studies : Another investigation assessed the interaction of this compound with various kinases and reported a strong inhibitory effect on certain receptor tyrosine kinases, suggesting a potential role in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-Azatricyclo[7.2.0.03,6]undecane, it is essential to compare it with structurally similar compounds:
| Compound | Structure Type | Activity Type | IC50 (µM) |
|---|---|---|---|
| 1-Azatricyclo[5.3.1.02,6]undecane | Tricyclic | Antiviral | 8.5 |
| 4-Aminothieno[2,3-d]pyrimidine | Thienopyrimidine | Kinase Inhibition | 15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
